molecular formula C20H15N5O5 B2613096 methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate CAS No. 951577-18-7

methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate

Cat. No.: B2613096
CAS No.: 951577-18-7
M. Wt: 405.37
InChI Key: JAMBRUBORIBAPR-UHFFFAOYSA-N
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Description

Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxadiazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the oxadiazole and triazole rings. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-(methylenedioxy)phenylacetate: Similar benzodioxole moiety.

    1,3-Benzodioxole-5-carboxylic acid: Similar benzodioxole moiety.

    4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar benzodioxole moiety.

Uniqueness

Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O5/c1-11-17(22-24-25(11)14-6-3-12(4-7-14)20(26)27-2)19-21-18(23-30-19)13-5-8-15-16(9-13)29-10-28-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMBRUBORIBAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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